molecular formula C14H12O2 B14255977 6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 304860-60-4

6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14255977
CAS No.: 304860-60-4
M. Wt: 212.24 g/mol
InChI Key: CVOUAIGCOGXDRQ-UHFFFAOYSA-N
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Description

6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one is an organic compound known for its unique structure and properties It features a cyclohexa-2,4-dien-1-one core with a 4-methoxyphenylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 4-methoxybenzaldehyde with cyclohexa-2,4-dien-1-one in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions. The product is then purified by column chromatography to obtain a yellow solid with a high yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for larger volumes, and continuous flow reactors may be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexadienone core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
  • 2,4,6-trimethyl-6-phenylcyclohexa-2,4-dien-1-one
  • 6-[(hydroxyamino)-phenyl-methylidene]-3-methoxycyclohexa-2,4-dien-1-one

Comparison: 6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substituent pattern and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

304860-60-4

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-10H,1H3

InChI Key

CVOUAIGCOGXDRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C=CC=CC2=O

Origin of Product

United States

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